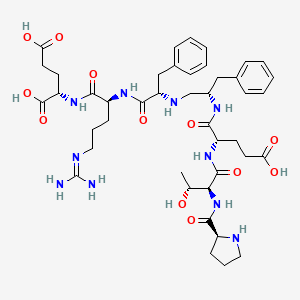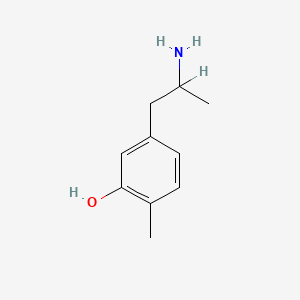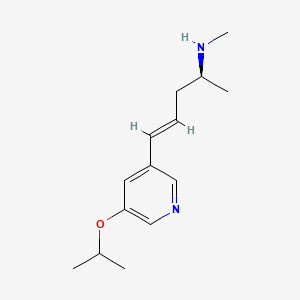
Ispronicline
Overview
Description
Ispronicline is an experimental drug that acts as a partial agonist at neural nicotinic acetylcholine receptors. It has been investigated for its potential use in treating conditions such as dementia, Alzheimer’s disease, and attention-deficit/hyperactivity disorder. This compound is known for its subtype-selective binding, primarily targeting the α4β2 subtype of nicotinic acetylcholine receptors .
Mechanism of Action
Target of Action
Ispronicline, also known as TC-1734 or AZD-3480, is an experimental drug that acts as a partial agonist at neural nicotinic acetylcholine receptors . It primarily binds to the α4β2 subtype of these receptors . These receptors are widely spread in the brain and are involved in several important aspects of cognitive and other functions .
Mode of Action
This selective binding and activation can lead to various changes in the neuronal activity and neurotransmitter release, which can potentially influence cognitive processes .
Biochemical Pathways
This can lead to changes in cognitive processes and potentially provide neuroprotective effects .
Pharmacokinetics
Early stage clinical trials showed that this compound was well tolerated .
Result of Action
This compound has been shown to have antidepressant, nootropic, and neuroprotective effects . In clinical trials, it has shown potential for the treatment of conditions like dementia, Alzheimer’s disease, and attention-deficit/hyperactivity disorder (ADHD) . It is no longer under development due to insufficient efficacy shown in mid-stage clinical trials .
Action Environment
It is known that gene-environment interactions can play a significant role in the effectiveness of drugs These interactions can potentially influence how this compound interacts with its target receptors and the resulting effects
Biochemical Analysis
Biochemical Properties
Ispronicline is an orally active, brain-selective α4β2 nicotine acetylcholine receptor (nAChR) partial agonist . It binds to the α4β2 nAChR with high affinity (Ki=11 nM) and is highly selective to other nAChRs such as α7 nAChR and α3β4 nAChR .
Cellular Effects
This compound has been shown to have antidepressant, nootropic, and neuroprotective effects . It has been used in phase II clinical trials for the treatment of dementia and Alzheimer’s disease, but is no longer under development . It has also been investigated as a potential treatment for ADHD .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a partial agonist at neural nicotinic acetylcholine receptors . It binds primarily to the α4β2 subtype . The binding of this compound to these receptors influences the release of various neurotransmitters, which can have effects on cognition and memory .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to induce sustained acetylcholine release from the cortex, showing potency in animal models of cognition and attention
Dosage Effects in Animal Models
In animal models, this compound has shown significant improvement in ADHD symptoms with dosages of 50 mg/day
Metabolic Pathways
As a nicotinic acetylcholine receptor agonist, it is likely to be involved in cholinergic signaling pathways .
Subcellular Localization
As a nicotinic acetylcholine receptor agonist, it is likely to be found in areas of the cell where these receptors are located, such as the cell membrane .
Preparation Methods
The synthesis of ispronicline involves several steps, including the formation of the core structure and the introduction of functional groups. The synthetic route typically starts with the preparation of the pyridine ring, followed by the addition of the isopropoxy group and the formation of the pent-4-en-2-amine side chain. The reaction conditions often involve the use of reagents such as methylamine and isopropyl alcohol .
Chemical Reactions Analysis
Ispronicline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Ispronicline serves as a model compound for studying nicotinic acetylcholine receptor interactions.
Biology: It is used to investigate the role of nicotinic receptors in cognitive functions and neuroprotection.
Medicine: this compound has been explored as a treatment for cognitive disorders, including dementia and Alzheimer’s disease. It has also shown potential in treating attention-deficit/hyperactivity disorder.
Industry: The compound’s neuroprotective properties make it a candidate for developing new therapeutic agents
Comparison with Similar Compounds
Ispronicline is unique in its subtype-selective binding to the α4β2 nicotinic acetylcholine receptors. Similar compounds include:
Rivanicline: Another nicotinic receptor agonist with similar cognitive-enhancing properties.
ABT-418: A compound with a similar profile in terms of nicotinic receptor selectivity but with different pharmacokinetic properties.
Galantamine: A cholinergic drug used to treat Alzheimer’s disease, which also has an allosteric potentiating effect on nicotinic receptors
This compound’s prolonged cognitive effects and neuroprotective properties distinguish it from these similar compounds, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(E,2S)-N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4/h5,7-12,15H,6H2,1-4H3/b7-5+/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCVIAXDAUMJJP-PZBABLGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1)C=CCC(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C/C=C/C1=CC(=CN=C1)OC(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027512 | |
| Record name | Ispronicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252870-53-4 | |
| Record name | Ispronicline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252870-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ispronicline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252870534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ispronicline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16205 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ispronicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISPRONICLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E05NBH9V5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


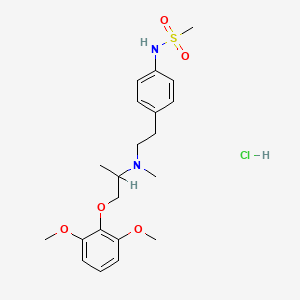
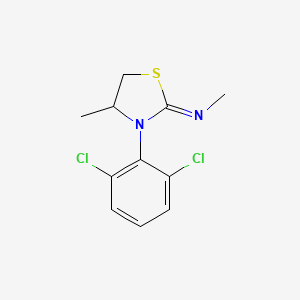
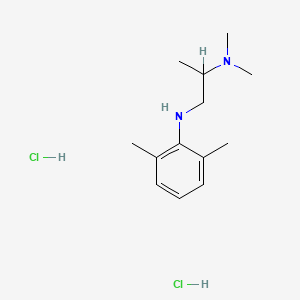
![N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid](/img/structure/B1672564.png)
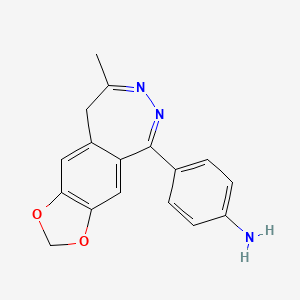
![5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride](/img/structure/B1672568.png)
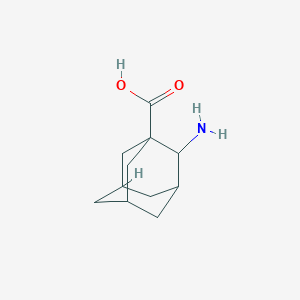
![4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B1672574.png)
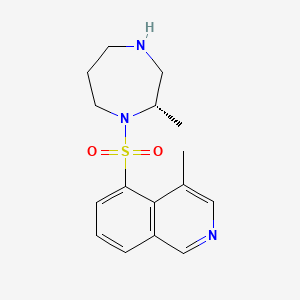
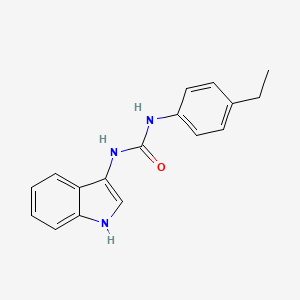
![1-(3-Methylbutyl)-3-(2-furylcarbonylamino)-5-(1-ethylpropylamino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester](/img/structure/B1672579.png)
